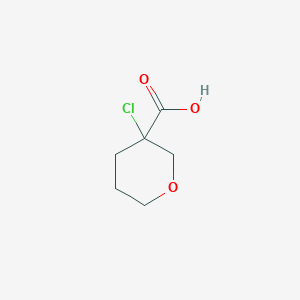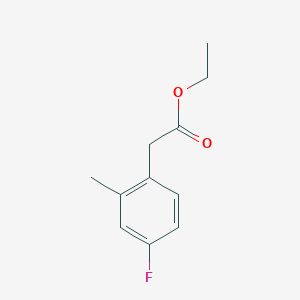
Ethyl 4-fluoro-2-methylphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-2-methylphenylacetate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an ester derived from 4-fluoro-2-methylphenylacetic acid and ethanol. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-2-methylphenylacetate typically involves the esterification of 4-fluoro-2-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-fluoro-2-methylphenylacetate can undergo various chemical reactions, including:
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-fluoro-2-methylphenylacetic acid and ethanol.
Reduction: 4-fluoro-2-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-2-methylphenylacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-fluoro-2-methylphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Ethyl 4-fluoro-2-methylphenylacetate can be compared with other similar compounds, such as:
Ethyl 4-fluorophenylacetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 2-methylphenylacetate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Ethyl 4-chloro-2-methylphenylacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluoro-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
MFNVERJPMQGFDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=C1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


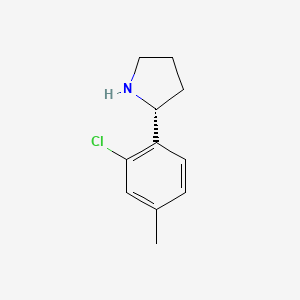
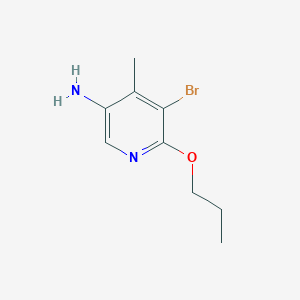

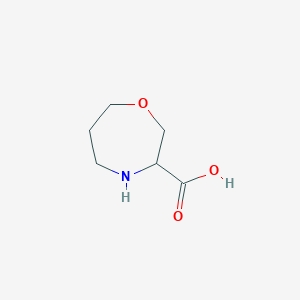
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

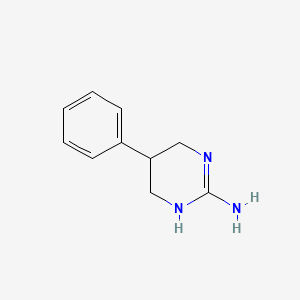
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
